molecular formula C16H22Cl2Ti B576699 Bis(isopropylcyclopentadienyl)titanium dichloride CAS No. 12130-65-3

Bis(isopropylcyclopentadienyl)titanium dichloride

Cat. No.: B576699
CAS No.: 12130-65-3
M. Wt: 333.119
InChI Key: HMTIYOSDNUJYPV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(isopropylcyclopentadienyl)titanium dichloride is a catalyst for the radical cyclization of epoxides and a reagent for the conversion of enynes to bicyclic cyclopentenones . It is also used in organometallic and organic synthesis .


Synthesis Analysis

The synthesis of this compound involves a series of steps. In a four-neck flask, under water-bath cooling conditions, 280 milliliters of glycol dimethyl ethers, 143g titanium tetrachloride, 108g diethylamine, and 116g cyclopentadiene are added successively. The mixture is heated up to 60°C and incubated for 6 hours. The resulting reddish-brown suspensoid is then cooled and filtered. The filter cake is washed with alcohol. The crude product is purified using chloroform and toluene as mixed solvents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula [ (C 3 H 7 )C 5 H 4] 2 TiCl 2 . The SMILES string representation is Cl [Ti]Cl.CC (C) [C]1 [CH] [CH] [CH] [CH]1.CC (C) [C]2 [CH] [CH] [CH] [CH]2 .


Chemical Reactions Analysis

This compound is used as a catalyst for the radical cyclization of epoxides and as a reagent for the conversion of enynes to bicyclic cyclopentenones . It also shows electrochemical behavior in the absence and presence of amide or alkyne derivatives .


Physical and Chemical Properties Analysis

This compound appears as red crystals . It has a melting point of 171-173°C . The compound’s molecular weight is 333.12 .

Scientific Research Applications

  • Photochemical Production of Ti-based Nanoparticles : It serves as a high-performance additive under UV light activation for radical photopolymerization reactions and in situ photoinduced formation of Ti-based nanoparticles. This process is unique in its combination of photopolymerization and nanoparticle formation, demonstrating the compound's potential in materials science and nanotechnology (Versace, Fouassier, & Lalevée, 2014).

  • Aqueous Emulsion Polymerization : It's used as an initiator for the homopolymerization of 1,3-butadiene and isoprene, and for the copolymerization of these monomers with styrene. The resulting homo- and copolymers show significant potential in polymer chemistry (Pragliola, Acierno, & Longo, 2013).

  • Catalysis in Enantioselective Pinacol Coupling : It is used in catalysts for enantioselective pinacol coupling reactions, an important process in organic synthesis, particularly in the creation of chiral compounds (Halterman et al., 2000).

  • Isoselective Polymerization of Propylene : As a catalyst for living, isoselective propylene polymerization, it has been used to create block copolymers with varying block lengths, demonstrating its utility in the field of polymer science and engineering (Edson, Wang, Kramer, & Coates, 2008).

  • Synthesis of Racemic Isomers : It plays a role in the stereoselective preparation of racemic isomers, which is a crucial process in the field of chiral chemistry (Collins, Hong, Ramachandran, Taylor, 1991).

  • X-ray Crystal Structures : The compound's crystal structures have been determined by X-ray diffraction, contributing to our understanding of its molecular geometry and potential applications in crystallography (Huang, Qian, Tang, & Chen, 1988).

  • Catalysis in Anti-Markovnikov Hydroamination : It has been identified as a highly active and regioselective precatalyst for anti-Markovnikov hydroamination, showing its significance in organic synthesis (Zhang & Schafer, 2003).

  • Ethylene Polymerization Catalysts : Its derivatives have been used as catalysts for ethylene polymerization, displaying high activities in this domain (Matsui et al., 1999).

  • Stereoregulation in Cationic Polymerization : It has been employed as a Lewis acid catalyst for isotactic-specific cationic polymerization, indicating its utility in the creation of isotactic polymers (Ouchi, Kamigaito, & Sawamoto, 1999).

Safety and Hazards

Bis(isopropylcyclopentadienyl)titanium dichloride is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Unfortunately, the search did not retrieve specific papers related to this compound .

Properties

InChI

InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTIYOSDNUJYPV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.